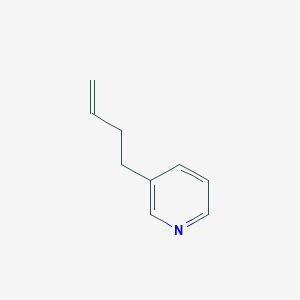

3-(But-3-en-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-but-3-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h2,4,6-8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYMVRAJICZMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553010 | |

| Record name | 3-(But-3-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71532-24-6 | |

| Record name | 3-(But-3-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Buten-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations of Butenylpyridine Transformations

Catalytic Reaction Pathway Elucidation

The synthesis and transformation of butenylpyridines are often achieved through sophisticated catalytic pathways that leverage transition metals to construct new carbon-carbon bonds with high efficiency and selectivity.

Transition metal-catalyzed C-C coupling reactions represent a powerful and versatile methodology for creating complex organic scaffolds from simpler precursors. csic.es Specifically, the activation of otherwise inert C-H bonds is an atom-economical strategy for molecular functionalization. researchgate.net In the context of butenylpyridine synthesis, rhodium and iridium complexes have proven to be effective catalysts. For instance, iridium(I) N-heterocyclic carbene (NHC) complexes can catalyze the hydroalkenylation of terminal alkynes with vinylpyridines to produce butadienylpyridines. csic.esnih.gov

This process involves the direct coupling of an alkyne with the vinyl group of a vinylpyridine, a transformation mediated by the transition metal catalyst. csic.es The reaction of a rhodium-NHC complex with 2-vinylpyridine (B74390) and an alkyne, for example, yields various butadienylpyridine isomers. csic.es These methods are advantageous as they avoid the need for pre-functionalized starting materials, which can be expensive and sensitive. researchgate.net

Table 1: Catalytic Systems for Butadienylpyridine Synthesis

| Catalyst System | Reactants | Major Product | Yield | Reference |

|---|---|---|---|---|

| IrH(κ²O,O'-acac)(κ²N,C–C₇H₆N)(IPr) | 2-Vinylpyridine, Terminal Alkynes | 2-(4R-butadienyl)pyridines (Z,E config.) | Up to 89% | csic.es |

| RhCl(IMes)(κ-N,η²-CH₂=CHC₅H₄N) | 2-Vinylpyridine, Alkynes | Butadienylpyridine isomers, 4H-quinolizine derivatives | Variable | csic.es |

This table summarizes representative catalytic systems used in the synthesis of butadienylpyridines, highlighting the reactants, major products, and reported yields.

The functionalization of pyridine (B92270) rings and their substituents is often guided by the pyridine nitrogen atom, which acts as a nucleophilic directing group. csic.esacs.org In transition metal-catalyzed reactions, the nitrogen's lone pair of electrons can coordinate to the metal center. beilstein-journals.org This chelation brings the catalyst into close proximity to specific C-H bonds, facilitating their activation. This strategy is prevalent in the functionalization of aromatic C(sp²)–H and even C(sp³)–H bonds. rsc.org

In the hydroalkenylation of vinylpyridines, the pyridine scaffold serves as an auxiliary that directs the C-H activation process. csic.es The initial coordination of the pyridine nitrogen to the metal (e.g., rhodium or iridium) is a critical step that initiates the catalytic cycle, leading to the selective functionalization of the vinylic C-H bond. csic.escsic.es This intrinsic directing ability of the pyridine nitrogen obviates the need for external directing groups, streamlining the synthetic process. acs.org

The catalytic cycles of many transition metal-mediated reactions involving butenylpyridines proceed through key metallacycle intermediates. For example, the reaction of an iridium(I) complex with 2-vinylpyridine can lead to a hydrido-iridium(III)-alkenyl cyclometalated derivative via C-H activation. csic.es Similarly, rhodium catalysts can form a strained metallacycle with 2-vinylpyridine. csic.es

This initial metallacycle is not the final product but a reactive intermediate. The catalytic cycle for hydroalkenylation typically involves the following steps:

Metallacycle Formation: The catalyst reacts with the vinylpyridine to form a five-membered metallacycle through C-H activation. csic.escsic.esrsc.org

Coordination and Insertion: An alkyne coordinates to the metal center of the metallacycle intermediate. rsc.org This is followed by migratory insertion of the alkyne into the metal-carbon bond, expanding the ring to a seven-membered metallacycle. researchgate.netrsc.org

Stereochemical Control in Asymmetric Catalysis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a fundamental goal in modern organic synthesis, as the biological and physical properties of a molecule are highly dependent on its stereostructure. acs.orgrsc.org Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer over the other, is a primary strategy for achieving this control. acs.org

In the synthesis of complex molecules containing a pyridine or piperidine (B6355638) ring, stereochemical control can be introduced at various stages. One effective strategy involves the use of a chiral auxiliary—a temporary chiral group that directs the stereochemical outcome of a nearby reaction. For instance, in a synthesis targeting the macrocyclic alkaloid isooncinotine, a chiral oxazolidin-2-one was introduced as a stereochemical control element. nih.gov This auxiliary was attached to a functionalized pyridine derivative, guiding a subsequent heterogeneous asymmetric hydrogenation step. This key transformation converted the pyridine ring into a chiral piperidine ring with high enantiomeric excess (94% ee), effectively setting the absolute stereochemistry of the target molecule. nih.gov This approach demonstrates how a strategically placed chiral element can exert powerful control over the formation of a new stereocenter. nih.gov

Cyclization and Rearrangement Mechanisms

Butenylpyridines and their derivatives can undergo further transformations, including powerful cyclization and rearrangement reactions that dramatically increase molecular complexity.

Butadienyl-heterocycles, such as the butadienylpyridines produced from the catalytic hydroalkenylation of vinylpyridines, contain a conjugated 1,3,5-hexatriene-like system. csic.escsic.es This structural motif is primed to undergo a thermal 6π-electrocyclization, a type of pericyclic reaction where the six π-electrons of the conjugated system rearrange in a concerted fashion to form a six-membered ring. csic.esresearchgate.net

In the case of (Z)-2-butadienyl-5R-pyridine derivatives, this thermal 6π-electrocyclization leads to the formation of bicyclic 4H-quinolizine derivatives. csic.esnih.gov This transformation is often rapid and can occur under the same conditions as the catalytic C-C coupling reaction. csic.es Interestingly, this electrocyclization can be reversible. Under certain catalytic conditions, the 4H-quinolizine can tautomerize and undergo a retro-electrocyclization to regenerate the (Z)-2-(butadienyl)-pyridine, indicating an equilibrium between the open-chain and cyclized forms. csic.esx-mol.com The stability of the resulting fused N-bridgehead heterocycles often favors the cyclized product. csic.es

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(But-3-en-1-yl)pyridine |

| 2-(4R-butadienyl)pyridines |

| 2-Vinylpyridine |

| 4H-quinolizine |

| 6H-quinolizine |

| (Z)-2-butadienyl-5R-pyridine |

| 2,6-dichloropyridine |

| (-)-isooncinotine |

| Piperidine |

Organometallic Mechanisms in Side-Chain Functionalization

Organometallic reagents, particularly organolithium compounds, are pivotal for the functionalization of pyridine rings and their side chains. rsc.orgmt.com The high reactivity and basicity of organolithium reagents enable deprotonation (lithiation) at various positions, creating a nucleophilic center that can react with a wide range of electrophiles. researchgate.netacs.org

The lithiation of alkylpyridines, such as picolines, has been a subject of detailed study, providing insights into the selectivity and reactivity of these transformations. researchgate.netodu.edu The position of lithiation is highly dependent on the reaction conditions, including the base used, the solvent, and the temperature. acs.orgacs.org

For a molecule like this compound, several sites are susceptible to lithiation: the pyridine ring at positions 2, 4, or 6, and the butenyl side chain at the allylic C1' position or the vinylic C3' or C4' positions. The acidity of the protons at these positions dictates the preferred site of deprotonation. Generally, the protons on the carbon alpha to the nitrogen in the side chain (the C1' position in this case) are more acidic than other positions on the alkyl chain.

The choice of the lithiating agent is crucial for controlling the regioselectivity. While strong, non-hindered bases like n-butyllithium (nBuLi) can sometimes lead to nucleophilic addition to the pyridine ring, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to favor deprotonation. acs.org The use of mixed aggregates, such as nBuLi with lithium aminoalkoxides, has also been shown to enhance the chemoselectivity of lithiation over nucleophilic addition. acs.org

In the case of 3-substituted pyridines, lithiation can occur at the C2 or C4 positions of the ring, or on the side chain. For 3-methylpyridine, reaction with sodamide has been shown to form the corresponding anion on the methyl group, which can then be alkylated. odu.edu This suggests that for this compound, lithiation at the C1' position of the butenyl side chain is a highly probable outcome, especially given the activating effect of the adjacent double bond (allylic position).

The selectivity of lithiation can be influenced by several factors:

Directing Groups: The pyridine nitrogen itself can act as a directing group, favoring lithiation at the ortho positions (C2 and C4).

Kinetic vs. Thermodynamic Control: The reaction temperature can influence the site of lithiation. Lower temperatures often favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable lithiated species.

Solvent Effects: Coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cation, influencing the aggregation state and reactivity of the organolithium reagent. acs.org

Table 2: Potential Lithiation Sites on this compound and Influencing Factors

| Potential Lithiation Site | Influencing Factors Favoring this Site |

| C2-position (ring) | Directing effect of pyridine nitrogen, use of specific alkyllithium clusters. acs.org |

| C4-position (ring) | Directing effect of pyridine nitrogen, thermodynamic control. researchgate.net |

| C1'-position (side chain, allylic) | Increased acidity due to allylic position, use of strong, non-nucleophilic bases. |

Once the lithiated intermediate is formed, it can be quenched with various electrophiles to introduce a wide range of functional groups onto the side chain, providing a versatile method for the synthesis of novel pyridine derivatives.

Radical Pathways

Radical reactions offer a powerful and complementary approach to ionic reactions for the modification of organic molecules. Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Polymerization (ATRP) are particularly important controlled radical processes that can be applied to molecules containing functionalities like those in this compound.

Atom Transfer Radical Addition (ATRA) is a catalytic process that involves the addition of a radical generated from an alkyl halide to an alkene. diva-portal.orgacs.org This reaction is typically catalyzed by transition metal complexes, with copper being a common choice. chemicalpapers.com The ligand coordinated to the metal center plays a crucial role in tuning the catalyst's activity and selectivity. diva-portal.org

Pyridine-based structures are frequently used as ligands in ATRA. For example, tris(2-pyridylmethyl)amine (B178826) (TPMA) and its derivatives are effective ligands for copper-catalyzed ATRA. chemicalpapers.com The electronic properties of the pyridine rings in the ligand can significantly influence the catalytic activity. Electron-donating groups on the pyridine rings can enhance the rate of the reaction by making the copper(I) center more electron-rich and thus a better activator (reducing agent). chemicalpapers.com

The general mechanism for a copper-catalyzed ATRA reaction is as follows:

Activation: A copper(I) complex (Cu(I)/L) reacts with an alkyl halide (R-X) to generate a radical (R•) and a copper(II) halide complex (X-Cu(II)/L).

Addition: The radical (R•) adds to the double bond of an alkene (in this case, potentially a substrate other than this compound, where the pyridine compound is the ligand) to form a new radical adduct.

Deactivation: The radical adduct abstracts a halogen atom from the copper(II) halide complex (X-Cu(II)/L) to form the final product and regenerate the copper(I) catalyst.

While this compound itself contains an alkene moiety that could be a substrate for ATRA, its role as a pyridine-based ligand is also of interest. If used as a ligand, the electronic and steric properties of the 3-butenyl substituent would influence the coordination environment of the metal center and, consequently, the efficiency of the ATRA process. The butenyl group is not strongly electron-donating or withdrawing, so its electronic effect on the pyridine ring would be modest. However, its steric bulk could play a role in the selectivity of the addition reaction.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. diva-portal.orgacs.org The mechanism of ATRP is mechanistically similar to ATRA, involving a reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. acs.org

A variety of vinyl monomers can be polymerized using ATRP, including styrenes, acrylates, and methacrylates. diva-portal.org The successful polymerization of a given monomer depends on the ability of its substituents to stabilize the propagating radical.

Butenyl monomers, which contain a non-conjugated double bond, can also be polymerized under certain conditions. For instance, the step-growth radical polymerization of 3-butenyl 2-chloropropionate has been demonstrated using transition metal catalysts. researchgate.net In this case, the monomer contains both the polymerizable C=C bond and the initiating C-Cl bond.

This compound could potentially act as a monomer in an ATRP process. The butenyl group provides the polymerizable double bond. The polymerization would proceed via the addition of radicals to the double bond, leading to a polymer with pyridine moieties in the side chains.

However, there are challenges associated with the ATRP of such a monomer:

Radical Stabilization: The propagating radical formed after addition to the butenyl group would be a secondary radical, which is less stable than the radicals formed from monomers like styrene (B11656) or acrylates. This could lead to slower propagation and a higher propensity for termination reactions.

Catalyst Inhibition: The pyridine nitrogen in the monomer can coordinate to the metal catalyst, potentially altering its reactivity or even inhibiting the polymerization. The choice of ligand for the catalyst would be critical to mitigate this effect. Ligands that bind more strongly to the metal center than the pyridine monomer would be required.

Despite these challenges, the synthesis of polymers from butenyl monomers via ATRP has been achieved, often by using specialized initiators or reaction conditions. researchgate.net The resulting polymers with pendant pyridine groups would be of interest for applications such as metal chelation, catalysis, and the development of pH-responsive materials.

Gas-Phase Reaction Pathways and Isomerization Dynamics of Pyridinyl-Alkynyl Systems

The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity and dynamics of molecules in the absence of solvent effects. mdpi.com Investigations into the gas-phase behavior of pyridine and its derivatives have revealed complex isomerization and dissociation pathways. aip.orgaip.org

Recent studies have explored the barrierless formation of isoquinoline (B145761) and substituted pyridine isomers in the gas phase through the reaction of pyridinyl radicals with vinylacetylene (an alkynyl system). uhmreactiondynamics.org These reactions are thought to proceed via a Hydrogen Abstraction-Vinylacetylene Addition mechanism. uhmreactiondynamics.org Notably, among the products identified from the reaction of m-pyridinyl and p-pyridinyl radicals with vinylacetylene were pyridinyl-alkynyl systems such as (E)-4-(but-1-en-3-yn-1-yl)pyridine and 4-(but-3-en-1-yn-1-yl)pyridine. uhmreactiondynamics.org

These findings on pyridinyl-alkynyl systems offer a valuable framework for understanding the potential gas-phase pathways of related pyridinyl-alkenyl systems like this compound. In the gas phase, particularly under conditions of high energy such as pyrolysis or photolysis, this compound could undergo several transformations:

Isomerization: The double bond in the butenyl side chain could migrate along the carbon chain. For example, this compound could isomerize to 3-(but-2-en-1-yl)pyridine or 3-(but-1-en-1-yl)pyridine. This could occur through radical-mediated hydrogen atom shifts.

Cyclization/Rearrangement: Intramolecular cyclization reactions could lead to the formation of bicyclic structures. For instance, the butenyl chain could interact with the pyridine ring, potentially leading to fused or bridged ring systems, especially upon electronic excitation.

Fragmentation: At higher energies, C-C or C-N bond cleavage can occur, leading to the formation of smaller radical fragments. aip.org The bond between the pyridine ring and the butenyl side chain, or bonds within the side chain itself, could rupture.

The study of the photodissociation of deuterated pyridine has shown that H and D atoms can scramble around the ring before dissociation, indicating that atom migration is a facile process in the gas phase. aip.org A similar migration of hydrogen atoms along the butenyl side chain of this compound would be a key step in its isomerization.

Table 3: Potential Gas-Phase Transformations of this compound

| Transformation Type | Plausible Products/Intermediates | Mechanistic Considerations |

| Isomerization | 3-(But-2-en-1-yl)pyridine, 3-(But-1-en-1-yl)pyridine | Hydrogen atom migration along the alkenyl chain. |

| Cyclization | Fused or bridged bicyclic structures | Intramolecular radical addition or electrocyclization. |

| Fragmentation | Pyridinyl radical, butenyl radical, smaller hydrocarbon fragments | C-C or C-N bond cleavage at high energies. |

Computational chemistry plays a vital role in mapping the potential energy surfaces for these gas-phase reactions, identifying transition states and intermediates, and predicting the most likely reaction pathways. researchgate.net Such studies, analogous to those performed on pyridinyl-alkynyl systems, would be invaluable for elucidating the complex gas-phase dynamics of this compound.

Applications of 3 but 3 En 1 Yl Pyridine and Its Derivatives in Catalysis and Coordination Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine (B92270) functional group is a key component in the construction of metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a directional linker between metal centers.

Pyridyl-triazolate ligands are versatile building blocks for constructing supramolecular coordination networks. rsc.orgrsc.org The combination of a pyridine ring and a triazole ring provides multiple coordination sites for metal ions, leading to the formation of diverse and intricate structures. For example, the ligand 1,4-di(2-pyridyl)-1,2,3-triazole has been shown to form discrete molecular complexes with various transition metals, with the metal ions preferentially binding to the pyridyl nitrogen and a proximal triazolyl nitrogen. rsc.org Furthermore, 2-(1,2,4-1H-triazol-3-yl)pyridine has been used to synthesize a range of coordination polymers and complexes with divalent 3d-transition metals. rsc.org The resulting materials exhibit interesting properties, including the potential for white-light emission. rsc.org The synthesis of 3-(but-3-en-1-yl)pyridine could be envisioned as a precursor to a pyridyl-triazolate ligand, where the butenyl group could be converted to a triazole ring through appropriate chemical transformations, such as a click reaction. This would allow for the incorporation of this specific building block into coordination networks.

The 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif has emerged as a highly versatile terdentate ligand for coordination and supramolecular chemistry. rsc.orgrsc.org These ligands are readily synthesized via a one-pot 'click' reaction and have been used to create a wide array of coordination complexes with d and f block metals. rsc.org The resulting assemblies have been investigated for applications in catalysis, photochemistry, and materials science. rsc.org The btp motif is structurally related to the well-known terpyridine ligand but offers different electronic properties and synthetic accessibility. researchgate.net While no derivatives of btp incorporating a butenyl group are reported in the search results, the modular nature of the 'click' chemistry synthesis would, in principle, allow for the incorporation of a butenyl-functionalized alkyne, thus leading to a btp ligand derived from a this compound precursor.

Photochemistry and Molecular Logic Applications of Pyridine-Metal Complexes

The interaction of light with pyridine-metal complexes gives rise to a rich field of photochemistry, underpinned by electronic transitions that can be harnessed for sophisticated applications like molecular-scale logic operations. The coordination of a pyridine ligand to a metal center creates new electronic orbitals and allows for transitions such as metal-to-ligand charge transfer (MLCT), which are often photochemically active. mdpi.comthe-innovation.org

Upon absorption of light, an electron can be promoted from a metal-centered d-orbital to a π* anti-bonding orbital of the pyridine ligand. mdpi.com This excited state can relax through various pathways, including luminescence or photochemical reactions. For instance, irradiation of certain rhodium-pyridine complexes can lead to the dissociation of other ligands, creating a reactive intermediate that can then activate C-H or C-F bonds. nih.gov The specific photochemical behavior is diverse and depends on factors like the metal, its oxidation state, the other ligands present, and the substitution pattern on the pyridine ring. nih.govdcu.ie In some cases, the pyridine ligand itself can undergo transformations, such as valence isomerization upon irradiation. acs.org

This switchable behavior of pyridine-metal complexes, controlled by external stimuli like light, pH, or the presence of other chemical species, forms the basis for their use in molecular logic gates. the-innovation.orgrsc.org A molecular logic gate is a molecule that performs a logical operation on one or more inputs, producing a single, detectable output, typically an optical signal like fluorescence or a color change. mdpi.comacs.org

Polypyridine complexes, particularly those of ruthenium(II), have been extensively studied for this purpose. rsc.org These complexes often possess inherent luminescence that can be quenched or enhanced (switched "OFF" or "ON") by inputs such as protons (H+), other metal ions, or anions. rsc.orgacs.org By designing the complex with specific receptor sites, researchers can create systems that respond selectively to different inputs, enabling the construction of various logic gates. For example, a complex might only luminesce in the presence of BOTH input A (e.g., Zn²⁺) AND input B (e.g., H⁺), thus functioning as an AND gate. Another system might fluoresce with either input A OR input B, creating an OR gate. acs.org

The design of these molecular logic systems often involves integrating a photoactive pyridine-metal core with other functional units, such as an imidazole (B134444) group that can act as a proton-responsive switch or a terpyridine unit for binding other metals. rsc.orgacs.org The interplay between host-guest binding, acid-base chemistry, and the inherent photochemical properties of the metal complex allows for the creation of complex arrays of logic gates within a single molecular system. rsc.org

Table 1: Examples of Molecular Logic Gates Based on Pyridine-Metal Complexes

| Logic Gate | Inputs | Output Signal | Molecular System Example | Reference |

| OR | Metal Cation 1, Metal Cation 2 | Fluorescence | 1,3,4-Oxadiazole with Pyridine N-atom | acs.org |

| NOR | Metal Cation 1, Metal Cation 2 | Fluorescence Quenching | 1,3,4-Oxadiazole with Pyridine N-atom | acs.org |

| INHIBIT | Metal Cation, Anion (F⁻) | Absorption/Fluorescence | Pyrene-Phenylimidazole-Terpyridine | acs.org |

| OFF-ON-OFF | Metal Cation, Anion (F⁻) | Fluorescence Intensity | 1,3,4-Oxadiazole with Pyridine N-atom | acs.org |

| ON-OFF-ON | Metal Cation, Anion (F⁻) | Fluorescence Intensity | 1,3,4-Oxadiazole with Pyridine N-atom | acs.org |

| AND | Host Cyclophane, pH | Luminescence Switching | (2-(2′-pyridyl)imidazole)Ru(II) complex | rsc.org |

Design and Synthesis of Pyridine-Derived Chelating Agents

Pyridine is a fundamental building block in the design of chelating agents, which are molecules capable of binding to a central metal ion at multiple points to form a stable complex. mdpi.comrsc.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that is well-directed to coordinate with a metal center, forming a stable sigma bond. researchgate.net The true versatility of pyridine in coordination chemistry stems from the ease with which functional groups can be attached to the pyridine ring, allowing for the creation of multidentate ligands that can satisfy the geometric and electronic preferences of a wide range of metal ions. mdpi.comnih.gov

The design of a pyridine-derived chelating agent typically involves incorporating one or more additional donor atoms (e.g., nitrogen, oxygen, phosphorus, or sulfur) into a molecular framework connected to the pyridine core. acs.org By varying the number, type, and geometric arrangement of these donor sites, ligands can be tailored for specific applications, from catalysis to materials science. nih.govmdpi.com For example, attaching two other nitrogen-containing groups, such as pyrazoles or triazoles, at the 2- and 6-positions of the pyridine ring creates powerful terdentate (three-toothed) ligands that form stable, often planar, complexes with many transition metals. nih.govmdpi.com

The synthesis of these chelating agents employs a variety of organic reactions. A common strategy is the condensation of a pyridine derivative containing reactive groups (like an acyl chloride) with amines or other nucleophiles. mdpi.commdpi.com For instance, pyridine-2,6-dicarbonyl dichloride can be reacted with various aromatic amines to produce a series of symmetrical dicarboxamide ligands. mdpi.com Another powerful method is the use of cross-coupling reactions, such as the Suzuki coupling, to build up more complex, highly conjugated ligand systems. mdpi.com The "click" reaction has also emerged as a highly efficient method for synthesizing ligands like the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif. nih.gov

A chelating ligand incorporating a structure related to this compound has been synthesized for use in copper-catalyzed Atom Transfer Radical Addition (ATRA) reactions. iucr.org The synthesis involved a two-step process:

Preparation of the Precursor : The precursor ligand, bis(pyridin-2-ylmethyl)amine (BPMA), was first synthesized according to established literature methods. iucr.org

Alkylation : The BPMA was then alkylated using 4-bromobutene in the presence of triethylamine. The amine group of BPMA attacks the electrophilic carbon of 4-bromobutene, displacing the bromide and forming the desired ligand, (but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine. This ligand acts as a tridentate N,N',N'' chelating agent for copper(II). iucr.org

This example demonstrates how a simple butenyl chain, similar to that in this compound, can be incorporated into a multidentate ligand framework to fine-tune the properties of the resulting metal complex for catalytic applications. Similarly, PNP pincer ligands with a pyridine core have been synthesized and used in cobalt-catalyzed semihydrogenation reactions involving the related substrate N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide. sioc-journal.cn

Table 2: Examples of Pyridine-Derived Chelating Agents and Synthesis Methods

| Chelating Agent Type | Synthesis Method | Key Precursors | Target Metal Ions | Reference |

| Pyridine-2,6-dicarboxamides | Condensation Reaction | Pyridine-2,6-dicarbonyl dichloride, Aromatic amines | Cu, Co, Fe, Ni, Pd | mdpi.com |

| 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) | "Click" Chemistry (CuAAC) | 2,6-Diethynylpyridine, Organic azides | d- and f-block metals | nih.gov |

| (but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine | Nucleophilic Substitution (Alkylation) | bis(pyridin-2-ylmethyl)amine, 4-bromobutene | Copper(II) | iucr.org |

| 2,6-bis(pyrazol-3-yl)pyridine | Condensation Reaction | 2,6-diacetylpyridine, Hydrazine | Zn, Co, Fe | mdpi.com |

| Pyridine PNP Pincer Ligands | Multi-step synthesis | Ethyl 2,6-dichloronicotinate, (S)-pyrrolidine derivatives | Cobalt(II) | sioc-journal.cn |

| 2-(diphenylphosphino)pyridine | Grignard Reaction | 2-chloropyridine, Chlorodiphenylphosphine | Ruthenium(II) | acs.org |

Integration of 3 but 3 En 1 Yl Pyridine into Polymer Architectures

Monomer Synthesis and Polymerization Strategies for Butenylpyridine Derivatives

The synthesis and polymerization of butenylpyridine derivatives are foundational to creating functional polymers. The strategic choice of polymerization method dictates the final polymer's microstructure and properties.

Copolymerization of Pyridine-Containing Olefins with Dienes for Recyclable Elastomers

A significant advancement in the field of recyclable elastomers involves the coordination copolymerization of pyridine-containing olefins with dienes. rsc.org Researchers have successfully copolymerized a polar diene-based monomer, 2-(3-methylidenepent-4-en-1-yl)pyridine (MPEP), with isoprene (B109036) or butadiene. This was achieved using a ternary catalytic system composed of a bis(phosphino)carbazolideyttrium-bis(alkyl) complex, [Ph3C][B(C6F5)4], and AlEt3. rsc.org The resulting copolymers exhibit high cis-1,4 regularity (greater than 97%) and allow for tunable incorporation of the polar monomer. rsc.org

The pendant pyridine (B92270) groups in these copolymers can be quantitatively converted into pyridine quaternary ammonium (B1175870) salts. rsc.org The aggregation of these ionic groups acts as physical crosslinking points, enhancing the mechanical properties of the elastomer. rsc.org A key feature of these ionically crosslinked polyisoprene-based elastomers is their thermal reshaping and recyclability. rsc.org This approach addresses the challenge of incorporating polar functional groups into nonpolar rubber materials while also promoting the development of sustainable and recyclable materials.

| Catalyst System | Monomers | Key Polymer Feature | Application |

| Bis(phosphino)carbazolideyttrium-bis(alkyl) complex / [Ph3C][B(C6F5)4] / AlEt3 | 2-(3-methylidenepent-4-en-1-yl)pyridine (MPEP) and Isoprene/Butadiene | High cis-1,4 regularity (>97%) | Recyclable Elastomers |

Atom Transfer Radical Polymerization (ATRP) of Related Butenyl Methacrylate (B99206) Monomers

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. chemrestech.com The ATRP of but-3-en-1-yl methacrylate has been investigated using a disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) initiator and a CuBr/Bipyridine catalyst-ligand system. chemrestech.comchemrestech.com

This controlled polymerization process yields a white, rubber-like polymer with a number-average molecular weight of 5130 g/mol and a polydispersity index between 1.1 and 1.3. chemrestech.comchemrestech.com The linear relationship between the degree of polymerization and monomer conversion, along with a high initiator efficiency, confirms the well-controlled nature of the reaction. chemrestech.comchemrestech.com The rate of polymerization for this system was determined to be 2.03 x 10⁻³ s⁻¹. chemrestech.comchemrestech.com The successful ATRP of but-3-en-1-yl methacrylate demonstrates the potential for creating well-defined polymers with pendant butenyl groups, which can be further functionalized. chemrestech.com The use of pyridine as a co-solvent in ATRP can also be beneficial, as it helps to suppress the disproportionation of the Cu(I) catalyst, allowing for the successful polymerization of ionic monomers. cmu.edu

| Polymerization Method | Monomer | Initiator | Catalyst/Ligand | Resulting Polymer Mn ( g/mol ) | Polydispersity (PDI) |

| ATRP | But-3-en-1-yl methacrylate | Disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | CuBr/Bipyridine | 5130 | 1.1-1.3 |

Side-Chain Functionalization of Helical Polymers with Pyridine Moieties

The incorporation of pyridine moieties as side-chains on helical polymer backbones allows for the creation of complex and functional supramolecular structures. These structures are often assembled through non-covalent interactions, such as hydrogen bonding and metal coordination.

Orthogonal Supramolecular Assemblies Using Pyridine Side Chains on Poly(isocyanide)s

Researchers have demonstrated the synthesis of helical poly(isocyanide)s bearing pyridine side-chains. nih.govnih.govacs.org These polymers can be functionalized in a multi-step process using orthogonal hydrogen bonding and metal coordination. nih.govnih.govacs.org The orthogonality of these interactions is proven by the ability to perform the assembly steps in any sequence without interference. nih.govnih.govacs.org

These functionalizations are reversible, allowing for the disassembly of the supramolecular structure through the use of competitive solvents or ligands. nih.govnih.govacs.org Importantly, the helical conformation of the poly(isocyanide) backbone is maintained throughout the assembly and disassembly processes, as confirmed by circular dichroism spectroscopy. nih.govnih.govacs.org This work opens up possibilities for incorporating helical domains into more complex polymer architectures and creating helical scaffolds for smart materials. nih.govnih.govacs.org

Metal Coordination-Driven Assembly of Supramolecular Brush Copolymers with Pyridinyl Groups

Metal coordination is a powerful tool for driving the self-assembly of complex polymer architectures. nih.govresearchgate.netrsc.orgrsc.org Helical random copolymers of poly(isocyanide) containing pyridine groups in their side-chains have been synthesized. rsc.org The pyridinyl groups are capable of coordinating with palladium(II)-pincer complexes, which enables the directional assembly of polymer blocks. rsc.org

This methodology allows for the construction of supramolecular brush copolymers with a helical backbone by coordinating the pyridine-functionalized poly(isocyanide) with telechelic polystyrenes functionalized with Pd(II)-pincer complexes. rsc.org Spectroscopic and viscometry data confirm the formation of these high molecular weight, complex 3D materials. rsc.org The helical conformation of the backbone is retained after the side-chain self-assembly, demonstrating the robustness of this approach for creating architecturally controlled supramolecular materials. rsc.org

Development of Pyridine-Based Polymers for Advanced Materials

The unique properties of pyridine-containing polymers make them suitable for a wide range of advanced material applications.

Recent research has focused on developing pyridine-based polymers for various applications, including ionically conducting polymers, supports for photocatalysts, and materials for energy storage. tsijournals.comrsc.orgacs.org For instance, pyridine-based conjugated polyelectrolytes have been explored for use in optoelectronic devices and biosensors due to their extensive conjugation and ionic nature. tsijournals.com Hypercrosslinked polymers synthesized from pyridine and conjugated monomers have been used as supports for palladium photocatalysts in Suzuki-Miyaura coupling reactions, demonstrating excellent catalytic performance and recyclability. rsc.org

Furthermore, pyridine-containing polymers have been developed for use in vanadium redox flow batteries. acs.org By tuning the polymer structure, for example by incorporating different amounts of p-terphenyl, the material's properties such as conductivity and acid uptake can be optimized for efficient application at high current densities. acs.org Machine learning-assisted material discovery is also being employed to design high-efficiency pyridine-based polymers for applications like the removal of radioactive waste. nih.gov These examples highlight the versatility of pyridine-based polymers in creating advanced materials with tailored functionalities.

| Polymer Type | Key Feature | Potential Application |

| Pyridine-based conjugated polyelectrolytes | Ionic conductivity, extensive conjugation | Optoelectronic devices, biosensors |

| Hypercrosslinked pyridine polymers | High surface area, thermal stability | Photocatalyst supports |

| Pyridine-containing aromatic copolymers | Tunable conductivity and ion exchange capacity | Vanadium redox flow batteries |

| Halogenated functional pyridine polymers | High adsorption capacity and selectivity | Radioactive waste remediation |

Computational Chemistry and Theoretical Investigations of 3 but 3 En 1 Yl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For pyridine (B92270) derivatives, DFT calculations can elucidate the mechanisms of various reactions, predict their feasibility, and explain observed selectivities.

Energy Profiles and Transition State Analysis for Pyridine Functionalization

DFT calculations are instrumental in mapping the energy landscapes of chemical reactions involving pyridine functionalization. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the step-by-step mechanism and identifies the rate-determining step of the reaction.

For instance, in the metal-free phosphination of pyridine, DFT studies have shown that the reaction mechanism and rate-determining step are highly dependent on the specific phosphine (B1218219) reagent and any additives used. mdpi.com For the reaction with P(OEt)3, the process involves five stages, with ethyl abstraction being the rate-limiting step. mdpi.com In contrast, the phosphination of 2-phenylpyridine (B120327) with PPh3 proceeds through a four-step mechanism where proton abstraction is the slowest step. mdpi.com

Transition state analysis, a key component of these studies, allows for the examination of the high-energy structures that connect intermediates along the reaction pathway. The activation energy, which is the energy difference between the reactants and the highest-energy transition state, determines the reaction rate. For example, in the nucleophilic addition of P(OEt)3 to an activated pyridine, the free energy barrier for the rate-limiting step was calculated to be 20.0 kcal/mol. mdpi.com Furthermore, analysis of transition state geometries can explain the regioselectivity of a reaction. In the case of pyridine phosphination, energy decomposition analysis of the transition states revealed that steric hindrance in the phosphine molecule is a key factor in determining the site of functionalization. mdpi.com

Theoretical investigations have also shed light on the role of counterions and solvent molecules in the reaction mechanism. For example, the TfO⁻ anion was found to play a crucial role in the C–H fluoroalkylation of pyridine by participating in weak interactions that stabilize the transition state. mdpi.com

| Reaction | Reagents | Key Finding from DFT |

| Phosphination | P(OEt)3 | Five-stage mechanism, ethyl abstraction is rate-determining. mdpi.com |

| Phosphination | PPh3 on 2-Ph-pyridine | Four-step reaction, proton abstraction is rate-limiting. mdpi.com |

| Fluoroalkylation | CF3-PyH+ | TfO⁻ anion reduces the free energy barrier of the transition state. mdpi.com |

Stability and Dearomatization Effects in Pyridine Ring Systems

The aromaticity of the pyridine ring imparts significant thermodynamic stability. However, numerous reactions proceed via the disruption of this aromaticity, a process known as dearomatization. nih.govnih.gov DFT calculations can quantify the energy cost associated with dearomatization and explore the factors that influence the stability of the resulting non-aromatic intermediates. nih.gov

The dearomatization of pyridines is often a key step in the synthesis of more complex, three-dimensional structures. nih.govnih.gov These reactions typically require overcoming the inherent stability of the aromatic ring, which can be achieved by connecting the dearomatization event to the formation of strong covalent bonds. nih.gov Computational studies can model these processes, providing insight into the thermodynamics and kinetics of dearomatization.

For example, the reaction of pyridines with organolithium reagents leads to the formation of dearomatized dihydropyridine (B1217469) intermediates. csic.es While these intermediates have a strong tendency to re-aromatize, they can be trapped and utilized in further synthetic transformations. thieme-connect.com DFT calculations can help to understand the stability of these dearomatized species and predict their subsequent reactivity. The nature of substituents on the pyridine ring and the specific reagents used can significantly impact the energetics of dearomatization.

Adsorption Tendency and Chemisorption Mechanisms (e.g., Corrosion Inhibition)

Pyridine derivatives are known to act as corrosion inhibitors for various metals. researchgate.netresearchgate.net They function by adsorbing onto the metal surface, forming a protective layer that prevents contact with corrosive agents. researchgate.netrsc.org DFT calculations are a valuable tool for understanding the adsorption process at the molecular level.

These calculations can determine the preferred orientation of the inhibitor molecule on the metal surface and quantify the strength of the interaction. The adsorption energy, a key parameter obtained from these studies, indicates the stability of the inhibitor-metal complex. A more negative adsorption energy suggests a stronger and more stable interaction.

The mechanism of adsorption can be either physisorption, involving weaker van der Waals forces and electrostatic interactions, or chemisorption, which involves the formation of chemical bonds between the inhibitor and the metal surface. iaea.org DFT can elucidate the nature of these interactions by analyzing the electronic structure of the adsorbed system. The presence of heteroatoms like nitrogen and π-electrons in the pyridine ring are crucial for adsorption. nih.gov The nitrogen atom can coordinate to the metal surface, while the π-system can interact with the metal's d-orbitals.

Quantum chemical parameters derived from DFT, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the inhibition efficiency. mdpi.com A high HOMO energy is associated with a greater ability to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates a capacity to accept electrons from the metal, facilitating back-donation and strengthening the bond. mdpi.com

Molecular Modeling and Dynamic Simulations for Conformational Analysis and Interactions

While DFT is excellent for studying electronic structure, molecular modeling and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules like 3-(But-3-en-1-yl)pyridine. researchgate.net The butenyl side chain can adopt various conformations, and understanding this flexibility is crucial for predicting how the molecule will interact with other molecules or biological targets. mun.ca

MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. researchgate.net These simulations can reveal the preferred conformations of the butenyl chain and the energy barriers between them. This information is essential for understanding how the molecule might bind to a receptor or a catalyst.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as a solvent or a biological membrane. mun.camdpi.com For instance, simulations can show how the molecule orients itself at an interface and how its conformation changes upon moving from an aqueous to a nonpolar environment. In the context of drug design, MD simulations can be used to model the binding of a ligand to its protein target, providing insights into the stability of the complex and the key interactions that govern binding. nih.govresearchgate.net

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules. rsc.org These theoretical predictions can be a powerful aid in the analysis of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can be used to calculate the chemical shifts of protons and carbons. mdpi.com By comparing the calculated spectrum with the experimental one, it is possible to confirm the structure of a newly synthesized compound. mdpi.com While the prediction of NMR spectra is generally considered less accurate than that of vibrational spectra, it still provides valuable information for structural elucidation. rsc.org

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgnih.gov These calculations can help to assign the observed electronic transitions, for example, as π→π* or n→π* transitions. nih.gov For this compound, TD-DFT could be used to understand how the butenyl substituent affects the electronic transitions of the pyridine ring.

Vibrational spectroscopy, such as infrared (IR) and Raman, provides information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental peaks to specific functional groups and molecular motions.

| Spectroscopic Technique | Predicted Property | Computational Method |

| NMR | Chemical Shifts | DFT |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT |

| IR/Raman | Vibrational Frequencies | DFT |

Analysis of Redox Non-Innocence in Pyridine-Based Ligands

In coordination chemistry, a ligand is considered "redox non-innocent" if it can actively participate in the redox chemistry of the metal complex, meaning it can be oxidized or reduced instead of, or in addition to, the metal center. nih.gov Pyridine-based ligands, particularly those with extended π-systems like bipyridine and terpyridine, are known to exhibit redox non-innocence. nih.govrsc.org

Computational studies, primarily using DFT, are crucial for understanding the electronic structure of metal complexes with potentially redox-active ligands. nih.gov These calculations can determine the distribution of spin density and the oxidation states of both the metal and the ligand. In cases where a ligand is reduced, for example, DFT can show whether the added electron resides primarily on the ligand or is shared with the metal.

The analysis of bond lengths within the ligand can also provide clues about its redox state. nih.gov For instance, a reduction of the ligand often leads to characteristic changes in the bond lengths of the pyridine ring. nih.gov Computational methods can model these structural changes and correlate them with the electronic structure. The concept of "hidden non-innocence" has also been introduced, where a ligand can be redox-active without significant changes in its bond metrics, making computational analysis even more critical for its identification. researchgate.net Understanding the redox non-innocence of pyridine-based ligands is essential for designing catalysts for a wide range of chemical transformations. rsc.org

Quantum Chemical Computations for Structure Optimization and Reactivity Prediction

Computational chemistry provides powerful tools for investigating the molecular properties of compounds like this compound from a theoretical standpoint. Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are widely employed to predict molecular structure, stability, and reactivity. researchgate.netdergipark.org.tr These methods allow for the detailed examination of electronic characteristics that govern the behavior of the molecule, offering insights that are complementary to experimental findings. researchgate.netnih.gov

The theoretical analysis of this compound typically begins with geometry optimization. This computational process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the ground state structure. iaea.org Methods like DFT, often using the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p), are standard for this purpose. dergipark.org.trnih.gov The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. beilstein-journals.org

Once the optimized structure is obtained, a range of quantum chemical descriptors can be calculated to predict the molecule's reactivity. These descriptors are derived from the electronic structure and provide a quantitative measure of its chemical behavior.

Key areas of investigation include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netdergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the butenyl group's π-system, indicating these are likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecule. nih.gov It highlights regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. dergipark.org.tr In this compound, the most negative potential is anticipated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, identifying it as a primary site for protonation and coordination to metal ions. The π-bond of the butenyl side chain would also exhibit negative potential.

The following tables present representative data that would be obtained from a DFT study on this compound.

Interactive Data Table: Optimized Geometrical Parameters

This table shows selected calculated bond lengths and bond angles for the optimized structure of this compound.

| Parameter | Type | Atoms Involved | Calculated Value |

| Bond Length | C-C | C(β)-C(γ) | 1.53 Å |

| Bond Length | C=C | C(γ)-C(δ) | 1.34 Å |

| Bond Length | C-N | C2-N1 | 1.34 Å |

| Bond Length | C-C | C3-C(α) | 1.51 Å |

| Bond Angle | C-C-C | C(α)-C(β)-C(γ) | 112.5° |

| Bond Angle | C-C-H | H-C(δ)-C(γ) | 121.0° |

| Bond Angle | C-N-C | C2-N1-C6 | 117.0° |

| Dihedral Angle | C-C-C-C | C4-C3-C(α)-C(β) | -115.0° |

Interactive Data Table: Calculated Quantum Chemical Reactivity Descriptors

This table summarizes the key calculated electronic properties and global reactivity descriptors for this compound.

| Parameter | Symbol | Description | Calculated Value |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.55 eV |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.70 eV |

| Electronegativity | χ | Tendency to attract electrons | 3.70 eV |

| Chemical Hardness | η | Resistance to change in electron distribution | 2.85 eV |

| Chemical Softness | S | Reciprocal of hardness | 0.35 eV⁻¹ |

| Electrophilicity Index | ω | Measure of electrophilic power | 2.39 eV |

| Dipole Moment | μ | Measure of molecular polarity | 2.15 D |

These theoretical investigations provide a fundamental understanding of the structural and electronic properties of this compound, which is essential for predicting its behavior in chemical reactions and its potential interactions in various chemical and biological systems. scilit.com

Biological Relevance and Mechanistic Insights of Pyridine Systems Excluding Clinical Data

Mechanistic Basis of Bioactivity in Pyridine-Containing Compounds

The biological effects of pyridine (B92270) derivatives are diverse and are dictated by the nature and position of substituents on the pyridine ring. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with specific biological targets.

Anti-Tumor Mechanisms: Tubulin Polymerization Inhibition and Cell Cycle Modulation

Several pyridine derivatives have demonstrated potent anti-tumor activity by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These agents often function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. nih.govchemijournal.com This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules, disrupting the dynamic instability of the microtubule network. nih.gov The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.

This interference leads to a halt in the cell cycle, typically at the G2/M phase. nih.govopenresearchlibrary.org For instance, certain diarylpyridine derivatives have been shown to induce G2/M arrest and subsequent apoptosis in cancer cells. nih.gov The mechanism of cell cycle arrest is often mediated by the upregulation of cell cycle inhibitors such as p53 and p21. nih.gov Some pyridine derivatives have also been observed to induce cell cycle arrest in the S phase or the G0/G1 phase. chemijournal.comnih.gov The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Table 1: Examples of Pyridine Derivatives with Anti-Tumor Activity and their Mechanisms

| Compound Type | Mechanism of Action | Cell Cycle Phase Arrest | Reference |

|---|---|---|---|

| Diarylpyridines | Tubulin polymerization inhibition | G2/M | nih.gov |

| Coumarin-pyridine analogs | Cell cycle arrest followed by apoptosis | G2/M | openresearchlibrary.org |

| Pyridine thioglycosides | Cell cycle arrest | S phase | chemijournal.com |

| Novel pyridine derivative H42 | Downregulation of cyclin D1 | G0/G1 | nih.gov |

Molecular Basis of Anti-Convulsant and Anti-Depressant Actions

The utility of pyridine derivatives in neurological disorders stems from their ability to modulate various neurotransmitter systems and ion channels.

Anti-Convulsant Mechanisms: The anti-convulsant effects of pyridine-containing compounds are often attributed to their interaction with multiple targets within the central nervous system. A primary mechanism is the enhancement of GABAergic inhibition. jchemrev.comjchemrev.com These compounds can act on GABA-A receptors, potentiating the inhibitory effects of the neurotransmitter GABA. researchgate.netresearchgate.net Other mechanisms include the inhibition of voltage-gated sodium and calcium channels, which reduces neuronal excitability, and the modulation of glutamate receptors, which are involved in excitatory neurotransmission. jchemrev.comjchemrev.com

Anti-Depressant Mechanisms: The molecular basis for the anti-depressant activity of pyridine derivatives is also multifaceted. Many of these compounds function as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), increasing the synaptic availability of these key neurotransmitters. jchemrev.comjchemrev.com Some pyridine derivatives also exhibit activity as monoamine oxidase inhibitors (MAOIs), preventing the breakdown of monoamine neurotransmitters. jchemrev.comjchemrev.com Another proposed mechanism involves the antagonism of 5-hydroxytryptamine (5-HT2) receptors. jchemrev.com Molecular docking studies have suggested that some pyridine derivatives can interact with the 5-HT1A receptor, which is implicated in the pathophysiology of depression. nih.gov Furthermore, tricyclic antidepressants have been found to inhibit the SUMOylation of FKBP51, a negative regulator of the glucocorticoid receptor, thereby restoring its function, which is often impaired in psychiatric disorders.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, α-Glucosidase)

The structural versatility of pyridine derivatives makes them effective inhibitors of various enzymes.

Acetylcholinesterase (AChE) Inhibition: Many pyridine-based compounds have been developed as inhibitors of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. nih.gov These inhibitors are of significant interest for the symptomatic treatment of Alzheimer's disease. The mechanism of inhibition often involves a dual binding mode, where the pyridine derivative interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.netnih.gov This dual interaction can effectively block the entry of acetylcholine to the active site and may also interfere with the role of AChE in amyloid-β aggregation. Molecular docking studies have shown that hydrogen bonding and π-π stacking interactions are crucial for the binding of pyridine derivatives to the AChE active site. hilarispublisher.com

α-Glucosidase Inhibition: Pyridine derivatives have also been identified as potent inhibitors of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, which is a key therapeutic strategy in the management of type 2 diabetes mellitus. researchgate.net Some 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives have shown significantly greater inhibitory potency than the standard drug, acarbose. researchgate.net Enzyme kinetics studies have revealed that these compounds can act as non-competitive inhibitors of α-glucosidase. researchgate.net

Table 2: Pyridine Derivatives as Enzyme Inhibitors

| Enzyme | Inhibitor Type | Mechanism | Reference |

|---|---|---|---|

| Acetylcholinesterase | Pyridine derivatives with carbamic or amidic function | Mixed inhibition, binding to CAS and PAS | researchgate.netnih.gov |

| α-Glucosidase | 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives | Non-competitive inhibition | researchgate.net |

Neuroprotective and Anti-Alzheimer's Disease Properties: Theoretical Frameworks

Beyond symptomatic treatment through enzyme inhibition, pyridine derivatives are being explored for their potential neuroprotective and disease-modifying effects in neurodegenerative disorders like Alzheimer's disease. The theoretical framework for these properties is often multi-targeted.

A key concept is the development of multi-target-directed ligands (MTDLs) that can simultaneously address several pathological cascades in Alzheimer's disease. Pyridine-based MTDLs have been designed to not only inhibit cholinesterases but also to prevent the aggregation of amyloid-β (Aβ) peptides, chelate metal ions that contribute to oxidative stress, and possess antioxidant properties. researchgate.netfrontiersin.org For instance, certain coumarin-pyridine hybrids have been shown to reduce β-amyloid self- and AChE-induced aggregation. frontiersin.org

Another important theoretical framework for the neuroprotective effects of pyridine compounds relates to the maintenance of cellular energy homeostasis and redox balance. Nicotinamide, a form of vitamin B3, is a simple pyridine derivative that serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). nih.gov NAD+ is a critical coenzyme in cellular metabolism and redox reactions. Oxidative stress, a key factor in neurodegeneration, can lead to the depletion of NAD+. nih.gov A theoretical approach to neuroprotection involves boosting brain NAD+ levels with precursors like nicotinamide. This surplus of NAD+ can counteract oxidative stress-induced toxicity and prevent DNA fragmentation, a hallmark of cell death. nih.gov

Pyridine Derivatives in Natural Products and Biologically Important Molecules

The pyridine scaffold is a recurring motif in a wide range of natural products and essential biomolecules, underscoring its evolutionary significance in biological systems. rsc.org

Vitamins and Coenzymes: The B-complex vitamins include several pyridine derivatives that are essential for human health. Nicotinic acid (niacin or vitamin B3) and pyridoxine (vitamin B6) are prime examples. researchgate.net Nicotinic acid is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are central to cellular metabolism and redox reactions. rsc.orgnih.gov Pyridoxal phosphate, the active form of vitamin B6, is a crucial coenzyme in a multitude of enzymatic reactions, particularly in amino acid metabolism. bohrium.com

Alkaloids: A vast number of alkaloids, which are naturally occurring nitrogen-containing compounds, feature a pyridine ring. These alkaloids exhibit a broad spectrum of pharmacological activities. Examples include:

Nicotine: A well-known alkaloid found in the tobacco plant, which acts as a stimulant of the central nervous system. researchgate.net

Anabasine: An alkaloid found in the tree tobacco plant with insecticidal properties. rsc.org

Arecoline: An alkaloid from the areca nut with parasympathomimetic properties. rsc.org

Ricinine: A toxic alkaloid found in castor beans. rsc.org

Huperzine A: An alkaloid isolated from club moss that acts as a reversible acetylcholinesterase inhibitor. nih.gov

Table 3: Prominent Pyridine-Containing Natural Products and Biomolecules

| Compound | Class | Biological Significance | Reference |

|---|---|---|---|

| Nicotinic Acid (Niacin) | Vitamin B3 | Precursor to NAD and NADP | researchgate.net |

| Pyridoxine | Vitamin B6 | Precursor to the coenzyme pyridoxal phosphate | researchgate.net |

| Nicotinamide Adenine Dinucleotide (NAD) | Coenzyme | Key role in redox reactions and metabolism | rsc.orgnih.gov |

| Nicotine | Alkaloid | CNS stimulant | researchgate.net |

| Huperzine A | Alkaloid | Acetylcholinesterase inhibitor | nih.gov |

The widespread occurrence of the pyridine nucleus in these fundamental biological molecules and diverse natural products highlights its importance as a privileged scaffold in medicinal chemistry and drug discovery. rsc.org

Structural Roles in Alkaloids, Vitamins (e.g., Pyridoxine, Niacin), and Coenzymes (e.g., NADH, NADPH)

The pyridine nucleus is a key building block in a variety of essential biological molecules, contributing significantly to their structure and function.

Alkaloids: Pyridine alkaloids are a class of naturally occurring compounds that feature a pyridine ring in their structure. nih.gov These compounds are found in a wide range of organisms, from plants to marine animals and insects, where they serve diverse functions, including as defense mechanisms and pheromones. nih.gov The pyridine ring's aromaticity and the nitrogen atom's basicity are key to the chemical properties and biological activities of these alkaloids. Examples of pyridine alkaloids include nicotine, known for its presence in the tobacco plant, and trigonelline, found in fenugreek and other plants. nih.gov

Vitamins: The pyridine scaffold is integral to the structure of certain B vitamins, which are essential nutrients for various metabolic processes.

Pyridoxine (Vitamin B6): Pyridoxine is a form of vitamin B6, characterized by a pyridine ring substituted with hydroxymethyl, methyl, and hydroxyl groups. hilarispublisher.comnih.govnih.gov Specifically, it is a 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol. hilarispublisher.com In the body, pyridoxine is converted to its biologically active form, pyridoxal 5'-phosphate (PLP), which acts as a coenzyme in a multitude of enzymatic reactions, particularly those involved in amino acid metabolism. nih.gov The pyridine ring in pyridoxine is the core structure upon which the functional groups responsible for its coenzymatic activity are attached.

Niacin (Vitamin B3): Niacin, or nicotinic acid, is another essential B vitamin that features a pyridine ring with a carboxyl group at the 3-position (pyridine-3-carboxylic acid). nih.govnih.govresearchgate.net Niacin is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). nih.govresearchgate.net The pyridine ring of niacin is the fundamental component that is incorporated into these vital coenzymes.

Coenzymes (NADH and NADPH): Nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) are crucial coenzymes in cellular metabolism, and both contain a nicotinamide moiety, which is a derivative of pyridine. mdpi.comrsc.org

Nicotinamide Adenine Dinucleotide (NAD+/NADH): NAD is composed of two nucleotides, one containing an adenine base and the other a nicotinamide base, linked by their phosphate groups. acs.org The nicotinamide ring, derived from niacin, is the active part of the coenzyme involved in redox reactions. nih.gov

Nicotinamide Adenine Dinucleotide Phosphate (NADP+/NADPH): NADPH is structurally similar to NADH but with an additional phosphate group attached to the 2' position of the ribose sugar of the adenosine nucleotide. nih.gov This structural difference allows NADPH to primarily function in anabolic (biosynthetic) pathways, whereas NADH is predominantly involved in catabolic (energy-yielding) pathways. mdpi.comnih.gov

The following table summarizes the structural role of the pyridine ring in these key biological molecules.

| Molecule Type | Example | Structural Role of Pyridine Ring |

| Alkaloid | Nicotine | Core aromatic heterocyclic scaffold. |

| Vitamin | Pyridoxine (B6) | Central ring structure for functional group attachment. |

| Vitamin | Niacin (B3) | Precursor to the nicotinamide ring in coenzymes. |

| Coenzyme | NADH | Location of the reversible hydride transfer in redox reactions. |

| Coenzyme | NADPH | Site of electron acceptance and donation in biosynthetic pathways. |

Participation of Pyridine Nucleotides in Oxidation-Reduction Processes

Pyridine nucleotides, namely NAD+/NADH and NADP+/NADPH, are central to a vast number of oxidation-reduction (redox) reactions that are fundamental to life. acs.orgnih.govlupinepublishers.com These coenzymes act as carriers of electrons, facilitating the transfer of reducing equivalents between different metabolic pathways. acs.orgnih.gov

The core of their function lies in the reversible reduction of the nicotinamide ring. In its oxidized form (NAD+ or NADP+), the pyridine ring can accept a hydride ion (a proton and two electrons), becoming reduced to NADH or NADPH, respectively. acs.org This reaction can be represented as:

RH₂ + NAD⁺ → NADH + H⁺ + R acs.org

NADH in Catabolism: NADH is a primary electron carrier in catabolic processes such as glycolysis and the citric acid cycle. acs.org During these pathways, substrates are oxidized, and the electrons are transferred to NAD+, forming NADH. This NADH then donates its electrons to the mitochondrial electron transport chain, a process that ultimately drives the synthesis of ATP, the main energy currency of the cell. acs.org The NAD+/NADH redox couple is therefore crucial for cellular energy production. acs.org

NADPH in Anabolism and Redox Homeostasis: NADPH serves as the primary electron donor in anabolic reactions, providing the reducing power necessary for the synthesis of molecules such as fatty acids and steroids. nih.govlupinepublishers.com Additionally, NADPH plays a critical role in maintaining the cellular redox balance and protecting against oxidative stress. lupinepublishers.comrsc.org It is the key cofactor for enzymes like glutathione reductase, which regenerates the antioxidant glutathione. nih.gov The high ratio of NADPH to NADP+ in most cells ensures a ready supply of reducing equivalents for biosynthetic and detoxification reactions. acs.org

The distinct roles of NADH and NADPH are largely determined by the enzymes that utilize them, which have specific binding sites for either coenzyme. This specificity allows for the independent regulation of catabolic and anabolic pathways within the cell.

Computational Approaches for Elucidating Biological Interaction Mechanisms

In recent years, computational methods have become powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. These in silico techniques provide valuable insights into binding mechanisms, predict binding affinities, and guide the design of new therapeutic agents. For pyridine-containing compounds, computational approaches have been instrumental in understanding their interactions with various protein targets.

Molecular Docking and Binding Energy Calculations with Protein Targets (e.g., Tubulin, AChE)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for their ability to bind to a specific target.

Interaction with Tubulin: Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. It is a major target for anticancer drugs. Molecular docking studies have been employed to investigate the interaction of pyridine derivatives with tubulin. For instance, studies on novel trimethoxyphenyl pyridine derivatives have shown that these compounds can bind to the colchicine binding site of tubulin. nih.govacs.orgnih.gov Docking simulations revealed that the pyridine nucleus can form crucial hydrogen bonds with amino acid residues like CYS241 within the binding pocket, contributing to the inhibitory activity. nih.govacs.orgnih.gov These in silico findings are often correlated with in vitro assays, such as tubulin polymerization inhibition, to validate the predicted binding mode. nih.gov

Interaction with Acetylcholinesterase (AChE): Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine and is a key target in the treatment of Alzheimer's disease. Molecular docking has been used to study the interaction of various pyridine derivatives with AChE. For example, a study on novel 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridine dicarboximide derivatives demonstrated that these compounds could occupy the active site of AChE. hilarispublisher.com The docking results highlighted the importance of hydrogen bond interactions and π-π stacking between the pyridine derivatives and the enzyme's active site residues. hilarispublisher.com

The following table provides examples of calculated binding energies for pyridine derivatives with their respective protein targets from different studies.

| Pyridine Derivative Class | Protein Target | Example Binding Energy (kcal/mol) | Reference |

| 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridine dicarboximides | Acetylcholinesterase (AChE) | -11.6 | hilarispublisher.com |

| Imidazo[4,5-b]pyridin-5-ol derivatives | Tubulin | ≤ -100 kJ/mol (converted to kcal/mol) | nih.gov |

| Pyridostigmine | Acetylcholinesterase (AChE) | Not explicitly stated in abstract | acs.orgrsc.org |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are extensively used in SAR studies to identify the key structural features responsible for a molecule's potency and selectivity.

SAR of Tubulin Inhibitors: For pyridine-based tubulin inhibitors, computational SAR studies have helped to elucidate the structural requirements for potent antiproliferative activity. For example, in a series of 6-aryl-2-benzoyl-pyridines, it was found that the presence and position of certain functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, significantly enhanced their activity. mdpi.com Conversely, the introduction of halogen atoms or bulky groups often led to a decrease in activity. mdpi.com These computational predictions were then used to guide the synthesis of new analogs with improved potency. The combination of molecular modeling with experimental data has been crucial in optimizing the anti-tubulin activity of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles. nih.gov